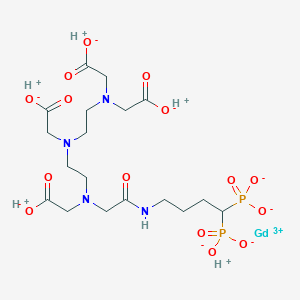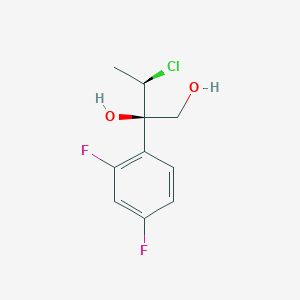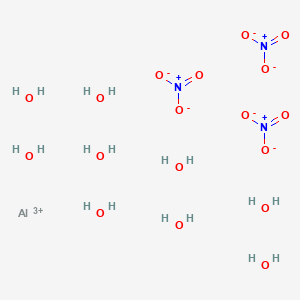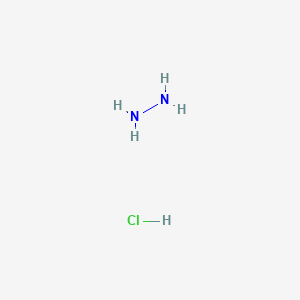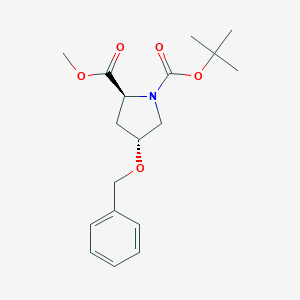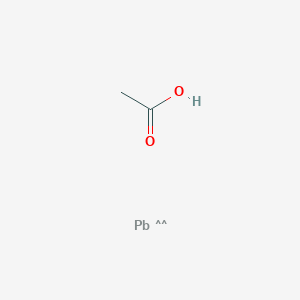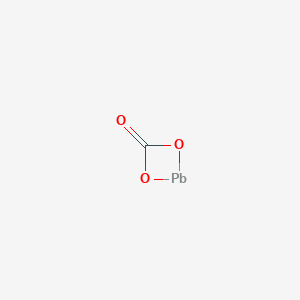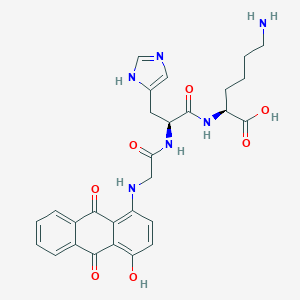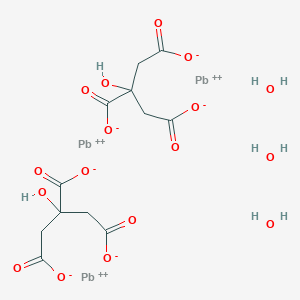
Stellaria cyclopeptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stellaria cyclopeptide is a cyclic peptide that has gained attention in the scientific community due to its unique structure and potential applications. It is extracted from the plant Stellaria dichotoma and has been found to possess several bioactive properties.
科学的研究の応用
Stellaria cyclopeptide has been found to possess several bioactive properties, making it a potential candidate for various scientific research applications. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
作用機序
The mechanism of action of Stellaria cyclopeptide is not fully understood. However, studies have shown that it can interact with specific receptors in the body, leading to various biological effects. It has been found to inhibit cancer cell growth by inducing apoptosis and cell cycle arrest. It has also been found to have antibacterial and anti-inflammatory effects.
生化学的および生理学的効果
Stellaria cyclopeptide has been found to affect various biochemical and physiological processes in the body. It has been found to inhibit the activity of certain enzymes, leading to a reduction in inflammation. It has also been found to modulate the immune response and can potentially be used in the treatment of autoimmune diseases.
実験室実験の利点と制限
Stellaria cyclopeptide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It also has several bioactive properties, making it a potential candidate for various scientific research applications. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
将来の方向性
There are several future directions for the research and development of Stellaria cyclopeptide. It can potentially be used in the treatment of various diseases, including cancer, neurodegenerative diseases, and autoimmune diseases. More research is needed to fully understand its mechanism of action and potential applications. It can also be used as a lead compound for the development of new drugs with improved bioactivity and specificity.
合成法
Stellaria cyclopeptide can be synthesized through a solid-phase peptide synthesis method. The process involves the use of a resin-bound amino acid, which is sequentially coupled with other amino acids to form a peptide chain. The peptide chain is then cyclized to form the cyclic peptide.
特性
CAS番号 |
137476-73-4 |
|---|---|
製品名 |
Stellaria cyclopeptide |
分子式 |
C24H34N6O7 |
分子量 |
518.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-[(Z)-1-(4-hydroxyphenyl)-3-oxo-3-[[2-oxo-2-(2-oxoethylamino)ethyl]amino]prop-1-en-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C24H34N6O7/c1-13(2)20(30-22(35)15(4)28-21(34)14(3)25)24(37)29-18(11-16-5-7-17(32)8-6-16)23(36)27-12-19(33)26-9-10-31/h5-8,10-11,13-15,20,32H,9,12,25H2,1-4H3,(H,26,33)(H,27,36)(H,28,34)(H,29,37)(H,30,35)/b18-11-/t14-,15-,20-/m0/s1 |
InChIキー |
PLNSLJPHSLOJGU-AHKPKIPKSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N/C(=C\C1=CC=C(C=C1)O)/C(=O)NCC(=O)NCC=O)N |
SMILES |
CC(C)C(C(=O)NC(=CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC=O)NC(=O)C(C)NC(=O)C(C)N |
正規SMILES |
CC(C)C(C(=O)NC(=CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC=O)NC(=O)C(C)NC(=O)C(C)N |
配列 |
AAVXGG |
同義語 |
cyclo(Tyr-Gly-Gly-Ala-Ala-Val) cyclo(tyrosyl-glycyl-glycyl-alanyl-alanyl-valyl) Stellaria cyclopeptide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




